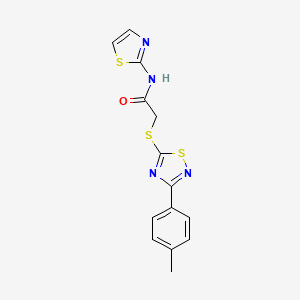

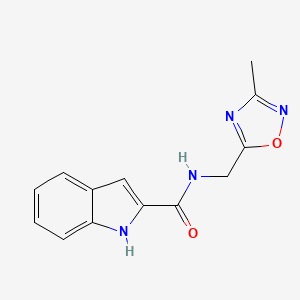

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" is a derivative of furan, which is a heterocyclic organic compound. Furan derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The papers provided discuss various furan acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of furan acetamide derivatives involves various chemical reactions and conditions. For instance, the synthesis of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings was achieved by designing compounds based on the structure of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide and substituting parts of the molecule with different heteroaromatic rings and carbon linkages . Another study describes a one-pot three-component synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives using 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . Additionally, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives was performed by reacting 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents .

Molecular Structure Analysis

The molecular structure of furan acetamide derivatives is characterized by the presence of a furan ring and an acetamide group. In one study, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide was analyzed, revealing that the acetamide unit is inclined to the furan ring by 76.7°, and in the crystal, molecules are linked by hydrogen bonds, forming chains along a specific axis .

Chemical Reactions Analysis

Furan acetamide derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, the synthesis of spiro-lactams and polysubstituted pyrroles from furfurylamines involves in situ generation of N-furan-2-ylmethyl-β-enaminones followed by oxidative cyclization using ceric ammonium nitrate . The reactivity of these compounds allows for the formation of diverse structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups within the molecule can affect properties such as solubility, melting point, and reactivity. The studies provided do not detail the specific physical and chemical properties of "N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide," but they do provide insights into the properties of related compounds. For instance, the antimicrobial activity of novel naphtho-furan derivatives was evaluated, indicating that these compounds exhibit good antibacterial and antifungal activity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide derivatives are synthesized through complex chemical reactions involving furan compounds and other chemical intermediates. For example, furan-2-ylmethyl and related compounds can undergo facile decarboxylative Claisen rearrangement to yield heteroaromatic products, demonstrating the versatility of furan derivatives in chemical synthesis (Craig et al., 2005). Additionally, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been determined, highlighting the compound's molecular arrangement and intermolecular interactions, which are crucial for understanding its chemical behavior (Subhadramma et al., 2015).

Anticancer Activity

Some derivatives of N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide have been synthesized and tested for their anticancer activity. For instance, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and demonstrated selective cytotoxic effects against certain leukemia cell lines, indicating their potential as anticancer agents (Horishny et al., 2021).

Synthesis of Novel Compounds

The reactivity of N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide derivatives has been utilized to synthesize spiro-lactams and polysubstituted pyrroles via oxidative cyclization, showcasing the compound's role in generating new chemical entities with potential biological activities (Peng et al., 2016).

Anticonvulsant Activities

Research on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include furan-2-yl as a component, has shown that these compounds exhibit excellent protection against seizures in animal models, indicating their potential use in developing anticonvulsant drugs (Kohn et al., 1993).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-4-11-7-14(19)17(10-16-11)9-13(18)15-8-12-5-3-6-20-12/h3,5-7,10H,2,4,8-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKINAPQSXRRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)

![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)